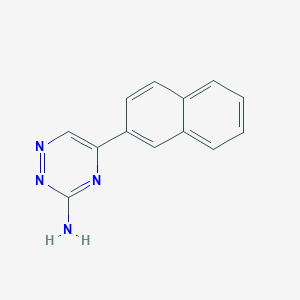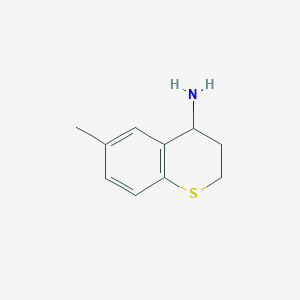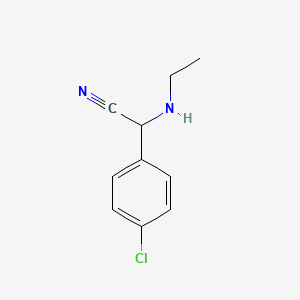
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol
Overview
Description
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol, also known as PTI, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis.
Scientific Research Applications
Chemical Synthesis and Molecular Transformations
- 1-Phenyl-1H-tetrazole-5-thiol, a related compound, has been utilized in the regioselective formal hydroamination of styrenes, demonstrating a unique Markovnikov-selective formal hydroamination process. This transformation may occur through hydrothiolation, followed by rearrangement to hydroamination products, suggesting potential applications in synthetic chemistry (Savolainen, Han, & Wu, 2014).
Materials Science and Corrosion Inhibition
- Derivatives of imidazole-2-thiol, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, have shown effective corrosion inhibition properties for mild steel in sulfuric acid. This involves protective layer formation on the metal surface, indicating applications in materials science and corrosion prevention (Ammal, Prajila, & Joseph, 2018).
Electrochemistry
- The electrochemical properties of various imidazole-2-thiols, including those with phenyl substitutions, have been extensively studied. These studies focus on the oxidation and reduction potentials of these compounds, indicating their potential use in electrochemical applications (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).
Photophysical and Electroluminescence Studies
- Imidazole derivatives, including those with phenyl substituents, have been investigated for their photophysical properties and electroluminescence. These studies involve the synthesis of novel compounds and examination of their thermal, electrochemical, and optical properties, suggesting potential applications in photonics and optoelectronics (Kula et al., 2021).
Antimicrobial Applications
- Imidazole derivatives, such as those related to 5-phenyl-1,3,4-oxadiazole-2-thiol, have been synthesized and evaluated for antimicrobial activities. These compounds have shown effectiveness against various microbial species, indicating their potential in developing new antimicrobial agents (R. et al., 2017).
Structural and Magnetic Properties
- Complexes based on derivatives of phenyl-substituted imidazoles, like 1-phenyl-1H-tetrazole-5-thiol, have been synthesized and characterized, revealing insights into their structural and magnetic properties. This includes studies on their antiferromagnetic interactions and potential applications in magnetic materials (Song et al., 2017).
properties
IUPAC Name |
4-phenyl-3-(2,2,2-trifluoroethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)7-16-9(6-15-10(16)17)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDTVDXUFYCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)
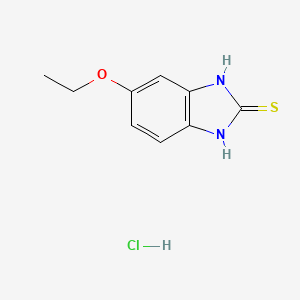

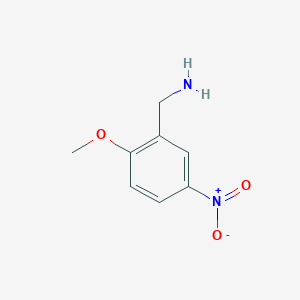
amine](/img/structure/B1417242.png)



